molecular formula C23H26FN3O3S B2773126 N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 714263-37-3

N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No. B2773126
CAS RN: 714263-37-3
M. Wt: 443.54
InChI Key: CKOOOUJCBSESEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as fluorinated pyrazoles, has been reported. The synthesis typically involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide” are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

Photocatalysis and Alkylations

Photocatalytic reactions are essential for sustainable chemical synthesis. Recent research highlights that a combination of triphenylphosphine and sodium iodide under blue light–emitting diodes (LEDs) can catalyze the alkylation of silyl enol ethers by decarboxylative coupling with redox-active esters (RAEs). This process occurs without the need for transition metals. Additionally, deaminative alkylation and trifluoromethylation have been demonstrated using this system. The phosphine/iodide-based photoredox system also enables Minisci-type alkylation of N-heterocycles.

Synthesis of Fluorinated Pyrazoles

The compound’s structure suggests potential applications in the synthesis of fluorinated pyrazoles. Researchers have successfully synthesized a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , via oxidative aromatization . This compound could find use in medicinal chemistry or materials science.

properties

IUPAC Name

N-[4-[2-(cyclohexanecarbonyl)-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S/c1-31(29,30)26-20-12-10-16(11-13-20)21-15-22(18-8-5-9-19(24)14-18)27(25-21)23(28)17-6-3-2-4-7-17/h5,8-14,17,22,26H,2-4,6-7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOOOUJCBSESEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

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